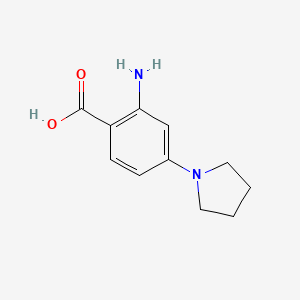

2-Amino-4-(pyrrolidin-1-yl)benzoic acid

Description

Significance of Substituted Aminobenzoic Acid Frameworks in Chemical Research

Substituted aminobenzoic acids are a particularly important subclass of benzoic acid derivatives. The presence of both an amino group and a carboxylic acid group on the aromatic ring provides two key points for chemical modification, making them ideal scaffolds for building more complex molecules. nih.govdntb.gov.uanih.gov These frameworks are found in a wide range of pharmaceuticals, including local anesthetics, anti-inflammatory agents, and antibacterial drugs. nih.gov The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group also imparts unique chemical characteristics to the aromatic ring, influencing its reactivity in further synthetic transformations.

The versatility of aminobenzoic acids allows them to be used in the generation of large combinatorial libraries of "drug-like" molecules. nih.gov Researchers can systematically alter the substituents on the aromatic ring, as well as modify the amino and carboxylic acid groups, to create a diverse set of compounds for screening against various biological targets. nih.gov This approach has proven fruitful in identifying novel therapeutic agents.

Overview of Pyrrolidine (B122466) Integration in Benzoic Acid Architectures for Advanced Studies

The integration of a pyrrolidine ring into a benzoic acid architecture introduces a saturated, five-membered nitrogen-containing heterocycle. This structural modification can have a profound impact on the parent molecule's properties. Pyrrolidine rings are prevalent in numerous natural products and synthetic drugs, valued for their ability to introduce three-dimensionality and specific stereochemistry. unibo.it

The incorporation of a pyrrolidine moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, potentially leading to new interactions with biological macromolecules. The study of pyrrolidine-containing benzoic acid derivatives is an active area of research, with scientists exploring how this structural combination can lead to the development of novel compounds with unique chemical and biological profiles. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-amino-4-pyrrolidin-1-ylbenzoic acid |

InChI |

InChI=1S/C11H14N2O2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6,12H2,(H,14,15) |

InChI Key |

NDMYPKPEVBFCSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanism Elucidation of 2 Amino 4 Pyrrolidin 1 Yl Benzoic Acid

Investigation of Functional Group Interconversions on the Benzoic Acid Moiety

The benzoic acid portion of the molecule, featuring a carboxylic acid and an aromatic amine, is amenable to a variety of functional group interconversions.

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu For instance, the reaction with methanol would yield methyl 2-amino-4-(pyrrolidin-1-yl)benzoate.

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the ester. youtube.com

Amide Formation: Amides can be synthesized from the carboxylic acid by reaction with an amine. This transformation typically requires activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides. nih.govyoutube.com The resulting activated carboxylic acid derivative readily reacts with a primary or secondary amine to form the corresponding amide. For example, reaction with ethylamine after activation would produce N-ethyl-2-amino-4-(pyrrolidin-1-yl)benzamide.

The mechanism of amide formation via an acyl chloride involves the nucleophilic attack of the amine on the highly electrophilic acyl chloride carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide. youtube.com When using coupling agents like dicyclohexylcarbodiimide (DCC), the carboxylic acid is activated by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Table 1: Representative Carboxylic Acid Derivatization Reactions

| Derivative Type | Reagents | Product |

|---|---|---|

| Ester | Methanol, H₂SO₄ (catalyst) | Methyl 2-amino-4-(pyrrolidin-1-yl)benzoate |

The aromatic amine group can undergo diazotization, a key transformation that opens pathways to a variety of other functional groups through reactions like the Sandmeyer reaction.

Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.org The resulting diazonium salt is a versatile intermediate.

The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgorganic-chemistry.org For example, treatment of the diazonium salt of 2-amino-4-(pyrrolidin-1-yl)benzoic acid with cuprous chloride (CuCl) would yield 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway. It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product, regenerating the copper(I) catalyst in the process. wikipedia.org

Table 2: Representative Aromatic Amine Transformations via Diazotization

| Reaction | Reagents | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-carboxy-5-(pyrrolidin-1-yl)benzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid |

| Sandmeyer (Bromination) | CuBr | 2-bromo-4-(pyrrolidin-1-yl)benzoic acid |

Reactions Involving the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring, a saturated heterocycle, exhibits its own characteristic reactivity.

The nitrogen atom of the pyrrolidine ring is a tertiary amine and can participate in reactions such as N-acylation.

N-Acylation: While the aromatic amine is generally less nucleophilic, the nitrogen of the pyrrolidine ring can react with acylating agents. However, selective acylation can be challenging. Under forcing conditions or with highly reactive acylating agents, acylation of the pyrrolidine nitrogen might occur. For this to happen, the more nucleophilic aromatic amine would likely need to be protected first. Assuming the aromatic amine is protected, the pyrrolidine nitrogen could be acylated with, for example, acetyl chloride to form a tertiary amide.

The mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group.

The pyrrolidine ring is generally stable and unstrained, making ring-opening reactions challenging without the presence of activating groups. nih.govresearchgate.net Reductive ring-opening of N-acyl or N-Boc protected pyrrolidines has been reported, often requiring strong reducing agents or photoredox catalysis. nih.gov These methods typically involve the cleavage of a C-N bond. For this compound, such transformations would likely require prior modification of the nitrogen atom, for instance, through acylation.

Ring-expansion reactions of pyrrolidines are also not common and usually involve specific substrates and rearrangement-promoting reagents, which are not directly applicable to the subject compound without significant prior functionalization.

Mechanistic Insights into Key Chemical Reactions

The chemical behavior of this compound is governed by the interplay of electronic effects of its substituents. The amino group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The pyrrolidinyl group is also strongly activating and ortho-, para-directing due to the lone pair on the nitrogen atom.

In electrophilic aromatic substitution reactions, the positions ortho and para to the activating amino and pyrrolidinyl groups would be favored. However, the positions are already substituted.

The mechanisms of the primary transformations are well-established:

Fischer Esterification: Proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carboxylic acid. youtube.com

Amide Formation (via Acyl Chloride): A nucleophilic acyl substitution reaction involving the attack of an amine on the highly reactive acyl chloride. youtube.com

Sandmeyer Reaction: A radical-mediated process initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt. wikipedia.org

Understanding these fundamental mechanisms is crucial for predicting the outcomes of reactions and for the rational design of synthetic routes involving this compound and its derivatives.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution.

One-dimensional NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-Amino-4-(pyrrolidin-1-yl)benzoic acid molecule.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the amino group, the carboxylic acid, and the pyrrolidine (B122466) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish connectivity.

¹³C NMR: The ¹³C NMR spectrum would display individual signals for each unique carbon atom in the molecule, including the carbons of the benzoic acid backbone and the pyrrolidinyl substituent.

Despite extensive searches, specific experimental ¹H and ¹³C NMR data for this compound were not found in the available literature.

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. It is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for determining internuclear distances and molecular conformations in a crystalline lattice. An ssNMR study of this compound could provide insights into its crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups. However, no published solid-state NMR studies for this specific compound could be identified.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the primary amine.

O-H stretching of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

C-H stretching from the aromatic and pyrrolidine rings.

C=O stretching of the carbonyl group in the carboxylic acid.

C-N stretching of the aromatic amine and the pyrrolidine ring.

C=C stretching within the aromatic ring.

A detailed analysis of these bands would confirm the presence of the key functional groups. No experimental FT-IR spectrum for this compound was found in the searched resources.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts of the scattered photons. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide valuable information about the vibrations of the aromatic ring and the carbon skeleton. No specific Raman spectroscopy investigations for this compound have been reported in the available literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be employed.

Upon ionization, the molecule would likely undergo fragmentation. Analysis of the resulting fragment ions in an MS/MS experiment would help to piece together the structure of the molecule. For instance, characteristic losses of H₂O, COOH, or fragments related to the pyrrolidine ring would be expected. A search for mass spectrometry data for this compound did not yield any specific experimental results.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₁₄N₂O₂.

The theoretical exact mass of the neutral molecule is calculated to be 206.1055 g/mol . In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 207.1133. In negative-ion mode, it would be observed as the deprotonated molecule, [M-H]⁻, with a theoretical m/z of 205.0977. The high resolution of the mass spectrometer would allow for the differentiation of this compound from other molecules with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₁H₁₅N₂O₂⁺ | 207.1133 |

| [M-H]⁻ | C₁₁H₁₃N₂O₂⁻ | 205.0977 |

| [M+Na]⁺ | C₁₁H₁₄N₂O₂Na⁺ | 229.0953 |

This table presents the predicted theoretical m/z values for common adducts of this compound that would be observed in HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

For the protonated molecule of this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to several key fragmentation pathways. A primary and highly probable fragmentation would be the neutral loss of the pyrrolidine ring (71 Da), a common fragmentation pathway for α-pyrrolidinophenone synthetic cathinones which share the pyrrolidine moiety. wvu.eduwvu.edu Another expected fragmentation is the loss of a water molecule (18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (28 Da). The loss of carbon dioxide (44 Da) is also a characteristic fragmentation of benzoic acid derivatives. sci-hub.senih.gov

Table 2: Predicted Key MS/MS Fragments for [C₁₁H₁₅N₂O₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 207.1133 | 189.0922 | H₂O | Protonated acylium ion |

| 207.1133 | 162.1024 | COOH | Protonated aminophenylpyrrolidine |

| 207.1133 | 136.0762 | C₄H₉N (Pyrrolidine) | Protonated aminobenzoic acid |

| 189.0922 | 161.0973 | CO | Phenylpyrrolidine cation |

This table outlines the plausible fragmentation pathways and resulting product ions for the protonated form of this compound in an MS/MS experiment.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer), N-H···O (Amine-Carboxyl) |

| Molecular Conformation | Planar benzoic acid, non-planar pyrrolidine ring |

This table provides a prediction of the crystallographic parameters based on the analysis of similar aminobenzoic acid derivatives.

Co-crystal and Polymorphism Analysis

The presence of both acidic (carboxylic acid) and basic (amino) functional groups, along with the ability to form strong hydrogen bonds, makes this compound a strong candidate for polymorphism and co-crystal formation. rsc.orgdergipark.org.trnih.govnih.gov

Polymorphism: This compound may exist in different crystalline forms (polymorphs), each with a unique arrangement of molecules in the crystal lattice. These different forms can exhibit distinct physicochemical properties. The study of polymorphism is important as different polymorphs can have different stabilities and properties. A comprehensive polymorph screen would involve crystallization from a variety of solvents under different conditions to identify possible polymorphic forms. rsc.org

Co-crystals: Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice. Given the functional groups present, this compound could form co-crystals with other molecules that can participate in hydrogen bonding. For instance, it could form co-crystals with other carboxylic acids, amides, or other compounds with hydrogen bond donor/acceptor sites. dergipark.org.trnih.govnih.gov The formation of co-crystals can be used to modify the physical properties of a compound.

Following a comprehensive search for scientific literature, it has been determined that there are no available computational and theoretical studies specifically focused on the chemical compound This compound .

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested outline. Providing such an article would require specific computational data that is not present in the public domain or indexed in scholarly databases accessible through the search. Any attempt to create the content would result in speculation or the use of data from unrelated compounds, which would be scientifically unsound and violate the core instructions of the request.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the a priori prediction of ¹H and ¹³C NMR chemical shifts. This predictive capability is invaluable for assigning experimental spectra, verifying structural assignments, and understanding how electronic structure influences magnetic shielding around each nucleus.

The prediction process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using a selected theoretical method and basis set.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: General Information on NMR Chemical Shift Prediction

| Feature | Description |

|---|---|

| Objective | To predict the ¹H and ¹³C NMR chemical shifts of a molecule before or alongside experimental measurement. |

| Common Method | Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach. |

| Typical Reference | Tetramethylsilane (TMS). |

| Application | Aids in the assignment of experimental spectra, confirmation of molecular structure, and analysis of substituent effects on electronic environments. |

Reaction Mechanism Modeling and Energetic Pathway Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Computational modeling can map out the entire energetic landscape of a reaction, identifying transition states, intermediates, and the activation energies that govern the reaction rate.

For the synthesis of this compound, which could potentially be formed through reactions like nucleophilic aromatic substitution, computational analysis would involve:

Mapping the Potential Energy Surface (PES): Calculating the energy of the system as the reactants evolve into products.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energy (ΔG‡): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a more favorable reaction pathway.

By modeling different possible pathways, researchers can determine the most likely mechanism. For instance, a study on the synthesis of substituted pyrrolidine-2,3-diones used DFT calculations to propose a reaction mechanism, finding that the main product is formed through the pathway with the lowest activation energy barrier (ΔG‡) beilstein-journals.org. While this demonstrates the methodology, specific energetic pathway analyses and reaction mechanism modeling for the synthesis of this compound have not been detailed in the available scientific literature.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Site Identification

Identifying the reactive sites of a molecule is key to predicting its chemical behavior. Molecular Electrostatic Potential (MEP) and Fukui functions are two computational tools used for this purpose.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info The potential is color-coded:

Red/Yellow: Regions of negative potential, rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor (e.g., acidic protons). These sites are targets for nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, indicating these as likely sites for interaction with electrophiles. researchgate.netscholarsresearchlibrary.com

Fukui Function Analysis: Fukui functions provide a more quantitative measure of a site's reactivity within a molecule based on how the electron density changes with the addition or removal of an electron. scholarsresearchlibrary.comresearchgate.net It helps identify the most likely sites for:

Nucleophilic attack (f+) : The site that best stabilizes an additional electron.

Electrophilic attack (f-) : The site most susceptible to losing an electron.

Radical attack (f⁰) : The average of the two.

While the principles of these analyses are well-established, specific MEP maps and calculated Fukui function values for this compound are not available in the reviewed literature.

Table 2: Computational Tools for Reactive Site Identification

| Tool | Principle | Information Provided |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. | Visual identification of electron-rich (negative, red) and electron-poor (positive, blue) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.netscholarsresearchlibrary.com |

| Fukui Functions | Quantifies the change in electron density at a specific site upon electron addition or removal. | Numerical identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks. scholarsresearchlibrary.comresearchgate.net |

Computational Interaction Studies (e.g., Molecular Docking for Ligand-Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is a fundamental tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction.

The process involves:

Defining the Binding Site: Identifying the active site or binding pocket of the target protein.

Ligand Docking: Placing the ligand (in this case, this compound) into the binding site in various conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.

Interaction Analysis: Examining the best-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces with the protein's amino acid residues. researchgate.net

Molecular docking studies could be used to explore the potential biological targets of this compound by testing its binding affinity against various enzymes or receptors. However, published molecular docking studies specifying this compound as the ligand, along with its docking scores and detailed interactions with a specific protein target, were not identified in the literature search.

Conclusion

2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a chemical compound that sits at the intersection of two important classes of molecules: substituted aminobenzoic acids and pyrrolidine (B122466) derivatives. While specific research on this particular compound is limited, its structural features suggest its potential as a valuable building block in both medicinal chemistry and materials science. The continued exploration of novel substituted aminobenzoic acids is a testament to their enduring importance in chemical research, and compounds like this compound represent intriguing targets for future investigation.

Applications of 2 Amino 4 Pyrrolidin 1 Yl Benzoic Acid As a Versatile Building Block

Synthesis of Complex Heterocyclic Systems

The bifunctional nature of the 2-aminobenzoic acid scaffold, where the amino and carboxylic acid groups are positioned ortho to each other, is a classic feature exploited for the construction of nitrogen-containing heterocycles. The presence of the pyrrolidine (B122466) substituent further modulates the electronic properties and steric profile of the molecule, influencing reactivity and providing a key structural element in the final products.

The strategic placement of the amino and carboxyl groups on the aromatic ring of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid makes it an ideal starting material for condensation reactions that form fused heterocyclic systems. This approach is particularly relevant in the synthesis of pharmacologically significant scaffolds like benzodiazepines. For instance, derivatives of 2-aminobenzoic acid are reacted with other cyclic precursors to create fused polycyclic structures. A notable example in a related context is the synthesis of the Pyrrolo nih.govscinito.aibenzodiazepine (PBD) core, where a substituted aminobenzoyl moiety is coupled with a pyrrolidine derivative. nih.gov The reaction typically involves forming an amide bond followed by an intramolecular cyclization, directly utilizing the ortho-amino and carboxyl functionalities to build the fused ring system.

The general synthetic utility for creating fused systems is summarized in the table below:

| Precursor Class | Reactant Type | Resulting Fused System |

| Substituted 2-Aminobenzoic Acids | Amino acid or lactam derivatives | Fused Benzodiazepines |

| Substituted 2-Aminobenzoic Acids | Pyrrolidine-2-carboxaldehyde derivatives | Pyrrolo nih.govscinito.aibenzodiazepine (PBD) core |

| Substituted 2-Aminobenzoic Acids | α-Haloketones | Quinazolinone derivatives |

The pyrrolidine ring is one of the most prevalent nitrogen heterocycles found in FDA-approved drugs and is a preferred scaffold in medicinal chemistry and drug design. unipa.it Its non-planar, three-dimensional structure allows for an efficient exploration of chemical space, which is a desirable attribute for designing new bioactive molecules. unipa.itresearchgate.net As a result, this compound serves as an important scaffold for building libraries of diverse compounds for chemical and biological research. nih.govtandfonline.com

The distinct reactivity of the amino and carboxylic acid groups allows for selective and sequential modifications. The carboxylic acid can be converted to esters or amides through coupling reactions, while the aromatic amine can undergo diazotization or serve as a nucleophile. This orthogonal reactivity enables the systematic attachment of various pharmacophores or functional groups, generating a library of related molecules from a single core structure. Such libraries are instrumental in structure-activity relationship (SAR) studies to identify compounds with optimized biological profiles. researchgate.net

Development of Novel Organic Materials Precursors

The structural features of this compound also make it a candidate for the development of precursors for advanced organic materials, such as metal-organic frameworks and specialized polymers.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. researchgate.net Aromatic carboxylic acids are among the most common and effective linkers for MOF synthesis due to their ability to form strong coordination bonds with metal centers. researchgate.netbrieflands.com Specifically, aminobenzoic acid derivatives like 2-Amino-1,4-benzenedicarboxylic acid are widely employed in the synthesis and post-synthetic modification of various MOFs, including the notable IRMOF-3. scinito.aiekb.eg The amino group provides a site for further functionalization after the framework has been constructed. ekb.eg

While the aminobenzoic acid motif is well-established in MOF chemistry, specific documented use of this compound as a primary linker in the synthesis of MOFs is not prominent in the reviewed literature. However, its structural similarity to known MOF linkers suggests its potential in this field for creating frameworks with tailored pore environments influenced by the pyrrolidine group.

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of specialty polymers through polycondensation reactions. The amino and carboxylic acid groups can react to form polyamides, which are known for their thermal stability and mechanical strength. The inclusion of the pyrrolidine ring along the polymer backbone would introduce unique structural features, potentially impacting properties such as solubility, chain packing, and thermal behavior. While this application is theoretically feasible, specific research detailing the polymerization of this particular monomer was not found in the provided search results.

Design and Synthesis of Advanced Functional Molecules

Beyond its role in building structural scaffolds, this compound and its close derivatives serve as precursors for advanced molecules with specific, engineered functions. An important application is in the synthesis of fluorescent dyes. A structurally related compound, 2-[2-Hydroxy-4-(1-pyrrolidinyl)benzoyl)]benzoic acid, is a known intermediate in the synthesis of pyrrolidinylrhodamine dyes. nih.gov The synthesis involves the reaction of 3-pyrrolidinylphenol with phthalic anhydride (B1165640), creating a molecule where the pyrrolidinyl-substituted ring acts as the fluorophore core. nih.gov This demonstrates how the pyrrolidinyl-benzoyl moiety is a key component for creating molecules with desirable photophysical properties.

The incorporation of the pyrrolidine ring is also a recognized strategy in designing molecules with potential therapeutic applications, as this scaffold is a core component of numerous biologically active compounds. nih.govnih.gov

| Precursor Class | Application Area | Resulting Functional Molecule Type |

| Pyrrolidinyl-substituted Benzoyl Derivatives | Fluorescent Probes | Rhodamine Dyes |

| Functionalized Amino Acid Derivatives | Medicinal Chemistry | Bioactive Agents / Drug Candidates |

Future Research Directions and Emerging Methodologies in the Study of 2 Amino 4 Pyrrolidin 1 Yl Benzoic Acid

The landscape of chemical synthesis and analysis is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a molecule such as 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, which possesses a unique combination of a reactive aromatic amine, a carboxylic acid, and a pyrrolidine (B122466) moiety, these advancements open up new avenues for research and application. This article explores future research directions and emerging methodologies poised to deepen the understanding and expand the utility of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-amino-4-(pyrrolidin-1-yl)benzoic acid?

- Methodological Answer : Utilize coupling reactions between pyrrolidine derivatives and halogenated 2-aminobenzoic acid precursors under reflux conditions. Reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) should be systematically varied to maximize yield. For analogous compounds, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution has been employed for pyrrolidine ring introduction .

Q. How can the crystal structure of this compound be resolved?

- Methodological Answer : Perform single-crystal X-ray diffraction (XRD) and refine the structure using SHELX software. SHELXL is particularly effective for small-molecule refinement, leveraging intensity data to resolve hydrogen bonding and torsional angles. Co-crystallization with pyridyl derivatives (e.g., 4-[2-(pyridin-4-yl)ethyl]pyridine) may enhance crystal stability for analysis .

Q. What experimental approaches are used to determine the solubility of this compound in organic solvents?

- Methodological Answer : Conduct gravimetric or UV-spectrophotometric solubility studies in solvents like 1,1'-oxybisethane or N-methyl-2-pyrrolidone. Temperature-controlled shaking incubators and HPLC validation ensure reproducibility. For structurally similar compounds, solubility trends correlate with solvent polarity and hydrogen-bonding capacity .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Employ LC-MS for high sensitivity and specificity, or derivatize the compound with fluorescent tags (e.g., dansyl chloride) for fluorescence detection. Calibration curves should account for matrix effects, as demonstrated in residue analysis of methylsulfonyl benzoic acid derivatives .

Advanced Research Questions

Q. How can machine learning models enhance the study of this compound’s environmental adsorption properties?

- Methodological Answer : Train neural networks on datasets of zinc-based coordination complexes to predict adsorption efficiency for pesticides (e.g., 2,4-D). Validate predictions with batch adsorption experiments and Langmuir isotherm modeling. Feature engineering should include molecular descriptors like logP and dipole moments .

Q. What co-crystallization strategies improve the bioavailability of this compound?

- Methodological Answer : Screen co-formers (e.g., pyridine derivatives) using solvent-drop grinding or slow evaporation. Monitor hydrogen-bonding motifs via XRD and FTIR. For anthranilic acid co-crystals, 1:2 molar ratios with pyridyl donors enhance stability and dissolution rates .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations to map electron density distributions and identify reactive sites (e.g., the amino group). Molecular dynamics simulations can model solvent interactions and transition states for nucleophilic attacks. Benchmark against experimental kinetic data .

Q. What stability-indicating assays validate the degradation pathways of this compound under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.